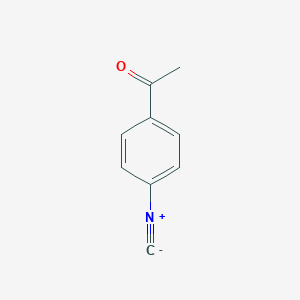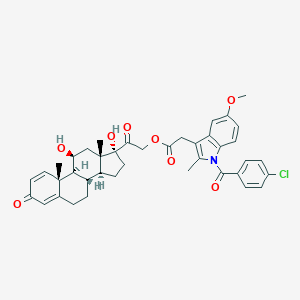
L-乳酸ナトリウム-13C3溶液
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Synthesis Analysis
The synthesis of sodium lactate and related compounds often involves the fermentation of glucose or other sugars by bacteria, followed by chemical modifications to introduce the ^13C label. Ellis et al. (2003) detailed the formation of sodium lactate from glucose under simulated conditions, indicating a pathway that might be adapted for isotopically labelled variants (Ellis, Kannangara, & Wilson, 2003).
Molecular Structure Analysis
Sodium L-lactate's molecular structure, characterized by its sodium ion (Na+) and the lactate anion, is pivotal for its roles in biochemical processes. The structure-activity relationship studies, such as those conducted by Greim et al. (2019), provide insights into how sodium lactate complexes, possibly including isotopically labelled versions, stabilize and interact in solution, impacting their reactivity and functionality in biological systems (Greim et al., 2019).
Chemical Reactions and Properties
The reactivity of sodium lactate in chemical reactions, especially those involving metabolic pathways, is crucial for its use as a tracer. The isotopic labelling of sodium L-lactate-13C3 provides unique insights into these reactions, as detailed by Ellis and Wilson (2002), who explored the carbon exchange mechanisms in the alkaline degradation of glucose, highlighting the potential pathways sodium lactate-13C3 might undergo in similar conditions (Ellis & Wilson, 2002).
Physical Properties Analysis
Understanding the physical properties of sodium L-lactate-13C3, such as solubility, osmolarity, and viscosity, is essential for its application in research, especially in physiological and pharmacokinetic studies. Xiao et al. (2021) explored the use of sodium lactate as a draw solute in forward osmosis, indicating the importance of these properties in practical applications (Xiao et al., 2021).
Chemical Properties Analysis
The chemical properties of sodium L-lactate-13C3, including its stability, reactivity, and interaction with biological molecules, are fundamental for its utilization in metabolic research. Bakam Nguenouho et al. (2023) detailed the electromagnetic properties of sodium lactate solutions, providing a basis for understanding the interactions of sodium L-lactate-13C3 in biological systems and its potential for enhanced concentration monitoring (Bakam Nguenouho et al., 2023).
科学的研究の応用
メタボロミクス研究
L-乳酸ナトリウム-13C3は、メタボロミクス研究で広く使用されています . さまざまな生物学的システムの代謝を研究するために使用できます。 13C3ラベルにより、乳酸分子の正確な追跡が可能になり、代謝経路に関する貴重な洞察を提供します .
臨床質量分析
臨床質量分析では、L-乳酸ナトリウム-13C3を定量標準として使用できます . これは、特定の病状の診断とモニタリングに不可欠な、生物学的サンプル中の乳酸レベルの正確な測定に役立ちます .
過分極研究
L-乳酸ナトリウム-13C3は、過分極研究で使用されています . 過分極は、核磁気共鳴(NMR)および磁気共鳴画像法(MRI)の信号強度を高め、より詳細で正確な画像化を可能にします .
がん研究
L-乳酸ナトリウム-13C3は、NADレドックス代謝または乳酸レベルの代謝を研究するために使用でき、これによりがんの新しい免疫療法の開発に役立つ可能性があります . これは、がん細胞が増加した解糖と乳酸産生を示すワーバーグ効果の文脈で特に関連しています .
治療用免疫抑制
研究によると、乳酸は免疫応答の調節に役割を果たすことが示されています . L-乳酸ナトリウム-13C3は、これらのメカニズムを研究するために使用でき、新しい治療用免疫抑制戦略の開発につながる可能性があります
作用機序
Target of Action
Sodium L-lactate-13C3 is an isotopic analogue of sodium L-lactate . It primarily targets the metabolic pathways of lactate in the body, specifically the NAD redox metabolism . This compound plays a crucial role in the study of lactate levels, which can aid in the development of new cancer immunotherapies and therapeutic immunosuppression .
Mode of Action
Sodium L-lactate-13C3 interacts with its targets by participating in the metabolic processes. It is used as an internal standard for the quantitative determination of blood lactate and pyruvate . The compound’s interaction with its targets leads to changes in the concentration of these metabolites, which can be measured using techniques such as LC-MS/MS .
Biochemical Pathways
The compound affects the lactate and pyruvate metabolic pathways. It is used to study the metabolism of NAD redox or lactate levels . The downstream effects of these pathways can influence the development of novel immunotherapies in cancer and therapeutic immunosuppression .
Pharmacokinetics
Sodium L-lactate is known to be produced by cells during anaerobic glycolysis or proliferation .
Result of Action
The molecular and cellular effects of Sodium L-lactate-13C3’s action are primarily observed in the changes in lactate and pyruvate levels in the blood. These changes can be quantitatively determined using filter-paper dried blood spots followed by LC-MS/MS . Additionally, it can also be used to study the metabolism of NAD redox or lactate levels .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Sodium L-lactate-13C3 solution plays a significant role in biochemical reactions. It can be used to study the metabolism of NAD redox metabolism or lactate levels . This product interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its function.
Cellular Effects
Sodium L-lactate-13C3 solution has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Sodium L-lactate-13C3 solution involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Sodium L-lactate-13C3 solution may change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of Sodium L-lactate-13C3 solution vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Sodium L-lactate-13C3 solution is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Sodium L-lactate-13C3 solution is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation.
Subcellular Localization
The subcellular localization of Sodium L-lactate-13C3 solution and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sodium L-lactate-13C3 solution involves the conversion of L-lactic acid to Sodium L-lactate-13C3 through a series of chemical reactions.", "Starting Materials": [ "L-lactic acid", "Sodium hydroxide", "13C3-labeled carbon dioxide", "Deionized water" ], "Reaction": [ "Step 1: Dissolve L-lactic acid in deionized water to form a solution.", "Step 2: Add sodium hydroxide to the solution to adjust the pH to approximately 9.", "Step 3: Bubble 13C3-labeled carbon dioxide through the solution for several hours to produce Sodium L-lactate-13C3.", "Step 4: Filter the solution to remove any impurities.", "Step 5: Concentrate the solution under reduced pressure to obtain the final product, Sodium L-lactate-13C3 solution." ] } | |
CAS番号 |
201595-71-3 |
分子式 |
C3H6NaO3 |
分子量 |
116.046 g/mol |
IUPAC名 |
sodium;(2S)-2-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1/i1+1,2+1,3+1; |
InChIキー |
ZZUUMCMLIPRDPI-USULVYIHSA-N |
異性体SMILES |
[13CH3][13C@@H]([13C](=O)O)O.[Na] |
SMILES |
CC(C(=O)[O-])O.[Na+] |
正規SMILES |
CC(C(=O)O)O.[Na] |
同義語 |
(2S)-2-Hydroxy-propanoic Acid-13C3 Sodium Salt; (+)-Lactic Acid-13C3 Sodium Salt; (S)-(+)-Lactic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropanoic Acid-13C3 Sodium Salt; (S)-2-Hydroxypropionic Acid-13C3 Sodium Salt; (S)-Lactic Acid-13C3 Sodium Salt; Espi |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
